2-Hydroxy-5-(4-methoxycarbonylphenyl)nicotinic acid
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Overview
Description
2-Hydroxy-5-(4-methoxycarbonylphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of nicotinic acid, featuring a hydroxy group at the 2-position and a methoxycarbonylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(4-methoxycarbonylphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(4-methoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methoxycarbonyl group can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the methoxycarbonyl group may produce alcohols.
Scientific Research Applications
2-Hydroxy-5-(4-methoxycarbonylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxycarbonyl groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxyphenylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of a nicotinic acid moiety.
2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine: A pyrimidine derivative with similar functional groups.
Uniqueness
2-Hydroxy-5-(4-methoxycarbonylphenyl)nicotinic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural features allow for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(4-methoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-14(19)9-4-2-8(3-5-9)10-6-11(13(17)18)12(16)15-7-10/h2-7H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYAZJHOAIHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687788 |
Source
|
Record name | 5-[4-(Methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-02-4 |
Source
|
Record name | 5-[4-(Methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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